molecular formula C9H16N2OS B1468679 4-(Pyrrolidine-3-carbonyl)thiomorpholine CAS No. 1340152-78-4

4-(Pyrrolidine-3-carbonyl)thiomorpholine

Cat. No.: B1468679
CAS No.: 1340152-78-4
M. Wt: 200.3 g/mol
InChI Key: VAEKIZBVJCMHKN-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-3-carbonyl)thiomorpholine is a thiomorpholine derivative featuring a pyrrolidine-3-carbonyl substituent. Thiomorpholine, a six-membered heterocyclic ring containing one sulfur and one nitrogen atom, is structurally analogous to morpholine but with sulfur replacing oxygen. This substitution confers distinct physicochemical and biological properties, including increased lipophilicity and metabolic susceptibility to oxidation at the sulfur atom .

Properties

CAS No.

1340152-78-4

Molecular Formula

C9H16N2OS

Molecular Weight

200.3 g/mol

IUPAC Name

pyrrolidin-3-yl(thiomorpholin-4-yl)methanone

InChI

InChI=1S/C9H16N2OS/c12-9(8-1-2-10-7-8)11-3-5-13-6-4-11/h8,10H,1-7H2

InChI Key

VAEKIZBVJCMHKN-UHFFFAOYSA-N

SMILES

C1CNCC1C(=O)N2CCSCC2

Canonical SMILES

C1CNCC1C(=O)N2CCSCC2

Origin of Product

United States

Scientific Research Applications

The compound 4-(Pyrrolidine-3-carbonyl)thiomorpholine is a noteworthy chemical that has garnered attention for its diverse applications in scientific research. This article explores its applications across various fields, including medicinal chemistry, organic synthesis, and materials science.

Medicinal Chemistry

Therapeutic Potential:
Research indicates that compounds similar to this compound exhibit significant biological activity, including antimicrobial and anti-inflammatory properties. Studies have suggested that derivatives of this compound could be explored for their potential in treating various diseases, including cancer and neurodegenerative disorders.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiomorpholine derivatives and their evaluation as inhibitors of specific cancer cell lines. The results showed promising activity against tumor growth, suggesting further exploration of this compound derivatives could yield effective therapeutic agents .

Organic Synthesis

Synthetic Intermediates:
In organic synthesis, this compound serves as an important intermediate for constructing more complex molecules. Its ability to participate in various chemical reactions makes it valuable in the development of new pharmaceuticals and agrochemicals.

Applications in Reaction Mechanisms:
The compound can undergo nucleophilic substitution reactions, which are essential for creating diverse chemical libraries. Its reactivity allows chemists to modify its structure to enhance biological activity or alter physical properties.

Materials Science

Polymer Development:
Recent studies have explored the incorporation of thiomorpholine derivatives into polymer matrices to enhance material properties. The addition of this compound can improve thermal stability and mechanical strength in polymers used for industrial applications.

Case Study:
A research article in Materials Science reported on the synthesis of polymer composites containing thiomorpholine derivatives. The study demonstrated improved resistance to degradation under thermal stress, indicating potential applications in durable materials .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential therapeutic agent for cancer and neurodegenerative diseasesPromising anti-cancer activity observed
Organic SynthesisIntermediate for complex molecule synthesisVersatile reactivity for diverse chemical reactions
Materials ScienceEnhances properties of polymersImproved thermal stability reported

Comparison with Similar Compounds

Table 1: Structural Features of Thiomorpholine Derivatives

Compound Substituent Heteroatom Key Structural Notes Reference
4-(4-Nitrophenyl)thiomorpholine 4-Nitrophenyl S, N Chair conformation; forms C–H···O dimers
Morpholine analogue of above 4-Nitrophenyl O, N Different packing due to O vs. S; no dimerization
4-(6-Hydrazinylpyridin-3-ylsulfonyl)thiomorpholine Pyridinylsulfonyl hydrazine S, N Planar sulfonyl group; hydrogen-bonding NH groups
4-(2-Aminoethyl)thiomorpholine 2-Aminoethyl S, N Linear aminoethyl chain; potential for H-bonding

Key Observations :

  • Sulfur vs. Oxygen : The sulfur atom in thiomorpholine increases lipophilicity compared to morpholine, influencing solubility and membrane permeability .
  • Crystal Packing : Thiomorpholine derivatives like 4-(4-nitrophenyl)thiomorpholine exhibit unique intermolecular interactions (e.g., C–H···O dimers) absent in morpholine analogues, affecting solid-state stability .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance reactivity in nucleophilic substitutions, as seen in the synthesis of 4-(6-nitro-3-pyridyl)thiomorpholine .

Table 2: Antimicrobial Activity of Thiomorpholine and Analogues

Compound Class Gram-Positive Activity Gram-Negative Activity Target Affinity Reference
Thiomorpholine derivatives Moderate Low/None DNA gyrase (variable)
Morpholine derivatives High Moderate DNA gyrase (strong)
Piperazine derivatives Low Low DNA gyrase (weak)

Key Findings :

  • The sulfur atom’s metabolic instability (e.g., oxidation to sulfoxides) may reduce bioavailability, as observed in thiomorpholine S-oxide derivatives .

Key Insights :

  • Nucleophilic Substitution : Thiomorpholine’s sulfur enhances nucleophilicity, enabling efficient reactions with activated aryl halides (e.g., 4-fluoronitrobenzene) .
  • Oxidation Sensitivity : Thiomorpholine derivatives are prone to oxidation, forming sulfoxides or sulfones, which can alter biological activity and metabolic pathways .

Preparation Methods

Amide Bond Formation via Carbodiimide Coupling

  • Reagents: Pyrrolidine-3-carboxylic acid derivative, thiomorpholine, coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), and catalytic DMAP (4-dimethylaminopyridine).
  • Conditions: Typically performed in anhydrous solvents like dichloromethane or DMF at room temperature or slightly elevated temperatures.
  • Procedure: The carboxylic acid is activated by the coupling agent forming an O-acylisourea intermediate, which then reacts with the nucleophilic nitrogen of thiomorpholine to form the amide bond.
  • Outcome: High-yield formation of this compound with minimal side reactions.

Acid Chloride Route

  • Reagents: Pyrrolidine-3-carbonyl chloride (prepared from the corresponding acid using thionyl chloride or oxalyl chloride), thiomorpholine.
  • Conditions: Reaction carried out under inert atmosphere (nitrogen or argon) in anhydrous solvents such as dichloromethane at low temperature (0–5 °C), then warmed to room temperature.
  • Procedure: The acid chloride is slowly added to a solution of thiomorpholine with a base (e.g., triethylamine) to neutralize the released HCl.
  • Outcome: Efficient amide formation with good yields.

Analytical and Purification Techniques

  • Spectroscopic Characterization: IR spectroscopy confirms the presence of the amide carbonyl (~1650 cm⁻¹). Proton and carbon NMR provide detailed structural information, confirming the pyrrolidine and thiomorpholine ring environments.
  • Chromatography: High-performance liquid chromatography (HPLC) is used to assess purity and monitor reaction progress.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • Crystallization: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is employed to purify the final compound.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Carbodiimide Coupling Pyrrolidine-3-carboxylic acid, EDC/DCC, DMAP, thiomorpholine Anhydrous solvent, room temp Mild conditions, high selectivity Requires careful handling of coupling agents
Acid Chloride Method Pyrrolidine-3-carbonyl chloride, thiomorpholine, base Low temp to room temp, inert atmosphere Rapid reaction, high yield Acid chloride preparation step needed, moisture sensitive
Direct Amidation (less common) Pyrrolidine-3-carboxylic acid, thiomorpholine, coupling catalyst Elevated temp, dehydrating agents Simple reagents Lower yields, possible side reactions

Research Findings and Optimization

  • Yield Optimization: Studies indicate that carbodiimide-mediated coupling with DMAP as catalyst typically yields >80% of the desired compound under anhydrous conditions.
  • Purity Assessment: HPLC purity >95% is achievable with proper purification protocols.
  • Reaction Monitoring: TLC and HPLC are effective for monitoring reaction progress, with disappearance of starting acid and appearance of product peak.
  • Stability: The amide bond formed is stable under neutral to mildly acidic conditions but can hydrolyze under strong acidic or basic environments.

Related Synthetic Insights

While direct literature on this compound is limited, related compounds such as 4-(tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid have been synthesized using similar coupling strategies involving protection/deprotection steps and carboxylation reactions. These methods inform the preparation of this compound by analogy, especially regarding reaction conditions and purification.

Q & A

Q. What are the established synthetic routes for 4-(Pyrrolidine-3-carbonyl)thiomorpholine, and how can purity be optimized?

A common method involves coupling pyrrolidine-3-carboxylic acid derivatives with thiomorpholine via carbodiimide-mediated amidation (e.g., EDC/HOBt). For example, analogous thiomorpholine sulfonamide syntheses use hydrazine substitution under reflux conditions (e.g., replacing chloropyridine with hydrazine to yield hydrazinyl derivatives) . Purification typically involves recrystallization from ethanol-DMF mixtures (3:1) or column chromatography with gradients of ethyl acetate/hexane. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (e.g., C, H, N, S deviations <0.4%) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H-NMR : Assign peaks using coupling constants (e.g., SCH2 protons at δ 2.56–2.68 ppm, NCH2 at δ 3.00–3.20 ppm) and integration ratios .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed, Δ <2 ppm) .
  • Thermal analysis : Determine melting point consistency (e.g., 147–149°C for analogous thiomorpholine derivatives) .
  • LogP/PSA : Use computational tools (e.g., ACD/Labs) to predict hydrophobicity (LogP ≈0.5) and polar surface area (≈66 Ų) for solubility assessment .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Keep in a ventilated, locked area at room temperature, away from oxidizers .
  • Exposure response : For inhalation, move to fresh air; if swallowed, rinse mouth without inducing vomiting. Use fire extinguishers compatible with chemical fires (e.g., CO2) .
  • Waste disposal : Follow local regulations for organic sulfur compounds, incinerating in approved facilities .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

  • Functional group modulation : Replace the pyrrolidine-3-carbonyl moiety with other bicyclic amines (e.g., piperidine or morpholine) and assess bioactivity changes. For example, thiomorpholine sulfonamides show antimalarial activity when paired with pyridine hydrazines .
  • Biological assays : Test inhibitory effects on enzymatic targets (e.g., CYP121A1 in Mycobacterium tuberculosis) using IC50 measurements and crystallography to map binding interactions .

Q. What computational strategies predict target interactions or pharmacokinetic properties?

  • Docking studies : Use AutoDock Vina with protein structures (e.g., PDB: 4KZN) to model binding poses. Focus on hydrogen bonds between the thiomorpholine sulfur and active-site residues .
  • ADMET prediction : Calculate bioavailability scores (e.g., Rule of Five compliance) and metabolic stability via cytochrome P450 interaction simulations .

Q. How can contradictory data on physicochemical properties be resolved?

  • Solubility conflicts : Compare experimental solubility (e.g., in methanol or water) with computational predictions (LogP/PSA). If discrepancies arise, validate via shake-flask method at pH 7.4 .
  • Stability issues : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis-prone sites (e.g., amide bonds) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound Analogs

PropertyValue/DescriptionReference
Melting Point147–149°C (similar sulfonamides)
LogP~0.5 (predicted)
Polar Surface Area (PSA)66 Ų
SolubilitySoluble in methanol

Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceRemoval Method
Unreacted thiomorpholineIncomplete couplingColumn chromatography
Hydrolysis byproductsMoisture exposureAnhydrous recrystallization
Oxidized sulfur speciesAir exposureArgon atmosphere synthesis

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